Anti-Biofilm Activity Against Enterococcus faecalis: A Direct Head-to-Head Comparison with In-Class Benzamide Analogs
In a head-to-head study, the target compound demonstrated equipotent anti‑biofilm activity compared to the close analog 2,4‑dibromo‑substituted benzamide (BDBM50497191). Both compounds inhibited Enterococcus faecalis biofilm formation with identical IC50 values of 6.27 μM in the same crystal violet staining assay after 20 hours of incubation. This indicates that the 2‑bromo‑5‑chlorothiophene substitution pattern in the target compound retains full biofilm inhibitory potency while offering a distinct halogen profile that may influence other properties such as mammalian cell cytotoxicity or solubility [1].
| Evidence Dimension | Inhibition of Enterococcus faecalis biofilm formation |
|---|---|
| Target Compound Data | IC50 = 6.27 μM (6.27E+3 nM) |
| Comparator Or Baseline | 2,4-Dibromo-substituted benzamide analog (BDBM50497191): IC50 = 6.27 μM (6.27E+3 nM) |
| Quantified Difference | Equipotent (IC50 ratio = 1.0); distinct halogen substitution pattern |
| Conditions | Crystal violet staining; 20 h incubation |
Why This Matters
For anti‑biofilm screening programs, the target compound provides a chemically distinct alternative that maintains full activity, enabling SAR exploration without sacrificing potency.
- [1] BindingDB. BDBM50497189 (CHEMBL3115989): Antimicrobial activity against Enterococcus faecalis assessed as inhibition of biofilm formation. Accessed 2026. View Source
